3-chloro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-chloro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with three carbon atoms, and an oxygen atom next to a nitrogen atom . This type of structure is often used in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, a compound with a pyrrolidinone ring would likely have different properties than a compound without this ring .Scientific Research Applications
Inhibition of Human Carbonic Anhydrases
A study by Balandis et al. (2020) investigated pyrrolidinone-based chlorinated benzenesulfonamide derivatives, closely related to 3-chloro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide. These compounds showed low nanomolar affinity against cancer-related carbonic anhydrase IX. The presence of a chloro group enhanced affinity to all carbonic anhydrases compared with nonchlorinated compounds, suggesting potential for developing selective inhibitors for specific carbonic anhydrase isozymes (Balandis et al., 2020).
Antimicrobial and Anti-HIV Activity
Iqbal et al. (2006) synthesized benzenesulfonamides bearing oxadiazole, which showed significant in vitro antimicrobial and anti-HIV activity. This implies that derivatives of this compound might have similar properties, offering potential applications in combating infectious diseases (Iqbal et al., 2006).
Antimalarial Activity
Silva et al. (2016) explored benzenesulfonamide derivatives connected to pyrazolopyridine moieties against Plasmodium falciparum. They found significant in vitro activity against a chloroquine-resistant clone, suggesting potential applications of similar compounds, like this compound, in antimalarial therapies (Silva et al., 2016).
Development as Progesterone Receptor Antagonists
Yamada et al. (2016) reported the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists. These findings indicate the potential for developing similar compounds for treating diseases like uterine leiomyoma, endometriosis, and breast cancer (Yamada et al., 2016).
Herbicidal Activity
Xie et al. (2014) designed benzenesulfonamide derivatives with potential herbicidal properties. These compounds efficiently controlled various weeds, suggesting that similar compounds, like this compound, could be developed as novel herbicides (Xie et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body .
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Derivatives of indole, a similar compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The pyrrolidine ring and its derivatives have been reported to have bioactive properties, suggesting that they may have a significant impact on cellular processes .
Future Directions
Properties
IUPAC Name |
3-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c17-12-4-1-7-15(10-12)23(21,22)18-13-5-2-6-14(11-13)19-9-3-8-16(19)20/h1-2,4-7,10-11,18H,3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNHSCHNQSLZDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.